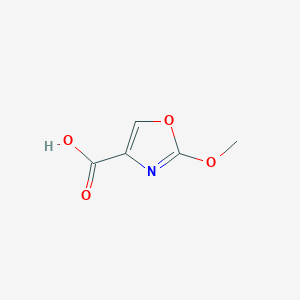

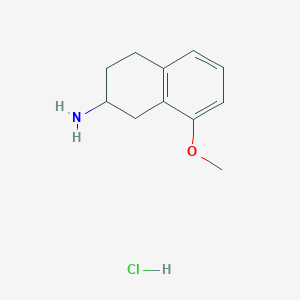

![molecular formula C11H11ClN2O4 B2522419 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2177263-22-6](/img/structure/B2522419.png)

1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H11ClN2O4 and its molecular weight is 270.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Development

Heterocycles containing nitrogen, such as imidazoles, are a significant class of organic compounds for synthesizing drugs acting on the CNS. These compounds may offer routes to address various CNS disorders with fewer adverse effects compared to existing treatments (Saganuwan, 2017).

Bioactive Imidazole Scaffolds

Imidazole scaffolds, including those related to 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride, are crucial in medicinal chemistry for their diverse pharmacological activities. These include roles in kinase inhibition, highlighting their potential in developing treatments for various diseases (Garrido et al., 2021).

Advanced Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, derived from imidazole and similar compounds, have shown significant utility in organic synthesis, catalysis, and drug development. Their versatility stems from unique electronic properties facilitating the formation of metal complexes, design of catalysts, and synthesis of compounds with notable biological activities (Li et al., 2019).

Antimicrobial and Antibacterial Applications

Imidazole-based derivatives are explored for their antimicrobial and antibacterial properties, addressing the challenge of multi-drug resistant bacterial infections. This research area is critical given the ongoing search for new, effective antibiotics with fewer side effects (Sanapalli et al., 2022).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The specific targets of individual compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of imidazo[1,2-a]pyridines can also vary widely. Some compounds in this class have been shown to act through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The biochemical pathways affected by imidazo[1,2-a]pyridines can be diverse, depending on the specific compound and its targets. Some compounds in this class have been used to develop covalent inhibitors .

Result of Action

The molecular and cellular effects of imidazo[1,2-a]pyridines can be diverse, depending on the specific compound and its targets. Some compounds in this class have been used to develop covalent inhibitors .

Action Environment

The action, efficacy, and stability of imidazo[1,2-a]pyridines can be influenced by various environmental factors. These can include the pH of the environment , the presence of other compounds, and the specific conditions of the reaction or biological system.

Future Directions

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Biochemical Analysis

Biochemical Properties

1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, this compound has been observed to downregulate pro-inflammatory cytokine production in immune cells, thereby reducing inflammation . Additionally, it may influence metabolic pathways by altering the expression of genes involved in energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of target enzymes and blocking their activity. This inhibition can lead to changes in downstream signaling pathways and gene expression. For instance, by inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time are crucial for its application in research. In laboratory settings, this compound has shown stability under standard storage conditions. Its activity may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained anti-inflammatory effects in cell cultures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits beneficial anti-inflammatory effects without significant toxicity. At higher doses, adverse effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . This interaction can affect metabolic flux and the levels of various metabolites, potentially leading to altered physiological states.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake into target cells and its accumulation in specific tissues, such as the liver and kidneys . The compound’s distribution profile is crucial for its efficacy and safety in therapeutic applications.

Subcellular Localization

Within cells, this compound localizes to specific subcellular compartments, such as the cytoplasm and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its activity and effectiveness in modulating cellular processes.

Properties

IUPAC Name |

1-ethoxycarbonylimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4.ClH/c1-2-17-11(16)9-8-4-3-7(10(14)15)5-13(8)6-12-9;/h3-6H,2H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXDJDFCDOQCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC(=CN2C=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)

![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)